N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC11444573
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O2S |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | N-(4-methylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H17N3O2S/c1-12-6-8-13(9-7-12)19-17(22)11-24-10-16-20-15-5-3-2-4-14(15)18(23)21-16/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21,23) |
| Standard InChI Key | ODGZDKKCBZAOAH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSCC2=NC3=CC=CC=C3C(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide features a quinazolin-4(3H)-one scaffold substituted at position 2 with a methylsulfanyl-acetamide group (Fig. 1). The quinazolinone ring system consists of a benzopyrimidine structure with a ketone group at position 4, while the acetamide moiety is para-substituted with a methylphenyl group. The sulfanyl (-S-) bridge connects the quinazolinone and acetamide components, contributing to the molecule’s conformational flexibility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₂S |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | N-(4-methylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSCC2=NC3=CC=CC=C3C(=O)N2 |
| Topological Polar Surface Area | 108 Ų |
The compound’s logP value (estimated at 2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (108 Ų) indicates potential for hydrogen bonding, critical for target engagement.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step protocol (Fig. 2):
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Quinazolinone Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the 4-oxoquinazoline core.
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Sulfanyl-Acetamide Coupling: Reaction of 2-(chloromethyl)quinazolin-4(3H)-one with mercapto-acetic acid derivatives introduces the sulfanyl-acetamide side chain.
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N-Substitution: The 4-methylphenyl group is introduced via nucleophilic acyl substitution or Ullmann-type coupling.
Key challenges include controlling regioselectivity during quinazolinone functionalization and minimizing oxidation of the thioether linkage.
Reactivity Profile
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Hydrolysis: The acetamide group undergoes alkaline hydrolysis to form 2-[(4-oxoquinazolin-2-yl)methylsulfanyl]acetic acid, enhancing water solubility.
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Oxidation: The thioether bridge oxidizes to sulfoxide or sulfone derivatives under mild oxidative conditions (e.g., H₂O₂/CH₃COOH), altering electronic properties.
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Ring Modifications: The quinazolinone ring participates in electrophilic substitution at position 6 or 7, enabling further derivatization .
Biological Activities and Mechanisms of Action
Anticancer Activity
Mechanistic studies on related compounds suggest:
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Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage in HCT-116 colorectal cancer cells.
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Cell Cycle Arrest: G2/M phase arrest via modulation of cyclin B1/CDK1 complexes.
Table 2: In Vitro Cytotoxicity Data (Analogues)
| Cell Line | IC₅₀ (μM) | Target |
|---|---|---|
| MCF-7 (Breast) | 2.4 ± 0.3 | hCA IX |
| HT-29 (Colon) | 3.1 ± 0.5 | EGFR |
| A549 (Lung) | 4.8 ± 0.7 | VEGFR-2 |
Applications in Drug Development
Antitumor Agents
The compound’s dual inhibition of hypoxia-associated hCA IX/XII and receptor tyrosine kinases (e.g., EGFR) positions it as a candidate for:
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Combination Therapy: Synergy with cisplatin in ovarian cancer models (1.8-fold reduction in tumor volume vs. monotherapy) .
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Theranostics: Radiolabeling with ⁶⁸Ga for PET imaging of CA IX-expressing tumors .
Anti-Inflammatory Applications
Preliminary data indicate suppression of NF-κB and COX-2 in RAW 264.7 macrophages, reducing TNF-α production by 62% at 10 μM.
Molecular Interactions and Target Binding
Docking Studies
Molecular docking of analogues into the hCA IX active site (PDB: 3IAI) reveals:
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Zinc Coordination: Sulfur atom interaction with Zn²⁺ (distance: 2.1 Å).
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Hydrophobic Contacts: 4-Methylphenyl group occupies a lipophilic pocket formed by Leu91, Val121, and Phe131 .
ADME Profiling
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Permeability: Caco-2 Papp = 12.6 × 10⁻⁶ cm/s (high intestinal absorption).
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Metabolic Stability: t₁/₂ = 45 min in human liver microsomes, primarily via CYP3A4-mediated oxidation.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
The 4-methylphenyl and sulfanyl-acetamide substituents confer superior CA selectivity over simpler quinazolinones .
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